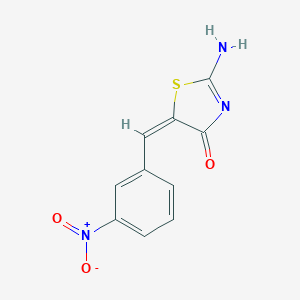
2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one, also known as NBTh, is a heterocyclic organic compound that has been extensively studied for its potential applications in medicinal chemistry. It is a thiazole derivative that contains a nitro group and an imine group, which are known to have important biological activities. NBTh has been shown to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and antitumor activities.
Mecanismo De Acción
The exact mechanism of action of 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of various inflammatory diseases. 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one has been shown to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one has been shown to exhibit a range of pharmacological effects, making it a versatile compound for investigating various diseases. However, one limitation of 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one. One area of interest is the development of novel 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one derivatives with improved pharmacological properties, such as increased solubility and potency. Additionally, further investigation is needed to fully understand the mechanism of action of 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one and its potential therapeutic applications for various diseases. Finally, the development of new methods for the synthesis of 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one could lead to more efficient and cost-effective production of this important compound.
Métodos De Síntesis
The synthesis of 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one involves the condensation of 3-nitrobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst such as hydrochloric acid. The resulting product is then treated with sodium hydroxide to form the final compound. The synthesis of 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one is relatively straightforward and can be carried out using simple laboratory equipment.
Aplicaciones Científicas De Investigación
2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one has been the subject of extensive scientific research due to its potential applications in medicinal chemistry. It has been shown to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and antitumor activities. 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one has been investigated as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
Nombre del producto |
2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one |
|---|---|
Fórmula molecular |
C10H7N3O3S |
Peso molecular |
249.25 g/mol |
Nombre IUPAC |
(5E)-2-amino-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C10H7N3O3S/c11-10-12-9(14)8(17-10)5-6-2-1-3-7(4-6)13(15)16/h1-5H,(H2,11,12,14)/b8-5+ |
Clave InChI |
DYDDHDYEKOMLGR-VMPITWQZSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)N=C(S2)N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N=C(S2)N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B249793.png)
![1-(3-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B249794.png)
![1-(o-Chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B249795.png)





![5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]isoxazole-3-carboxamide](/img/structure/B249817.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-5-(4-methylphenyl)isoxazole-3-carboxamide](/img/structure/B249818.png)
![(3Z)-3-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249831.png)
![N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249838.png)

![(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B249844.png)